molecular formula C17H19ClN2O3S B3685449 N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3685449
M. Wt: 366.9 g/mol
InChI Key: LTSHSLNKIOJVHG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and a sulfonyl-substituted phenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-methylphenylamine: This intermediate is synthesized by chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.

    Formation of N-(4-chloro-2-methylphenyl)glycinamide: The intermediate 4-chloro-2-methylphenylamine is reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(4-chloro-2-methylphenyl)glycinamide.

    Sulfonylation: The final step involves the sulfonylation of N-(4-chloro-2-methylphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions may require catalysts or bases to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Substituted derivatives with various functional groups replacing the chloro group

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
  • N-(4-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methanesulfonyl)glycinamide
  • N-(4-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(2-thienyl)methylglycinamide

Uniqueness

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-4-7-15(8-5-12)24(22,23)20(3)11-17(21)19-16-9-6-14(18)10-13(16)2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHSLNKIOJVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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